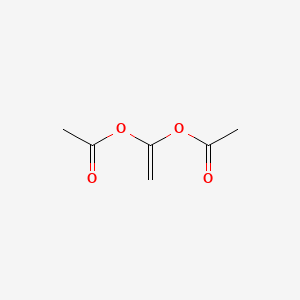
Vinylidene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylidene diacetate is an organic compound with the chemical formula C6H8O4. It is a derivative of vinylidene, a high-energy tautomer of terminal alkynes. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinylidene diacetate can be synthesized through several methods. One common approach involves the reaction of vinylidene chloride with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the reaction of vinylidene chloride with acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Vinylidene diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield vinylidene and acetic acid. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted vinylidene derivatives. Common nucleophiles include halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 20°C to 80°C.
Reduction: Lithium aluminum hydride; temperatures ranging from 0°C to 50°C.
Substitution: Halides, amines; temperatures ranging from 20°C to 100°C.
Major Products Formed:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Vinylidene, acetic acid.
Substitution: Substituted vinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Vinylidene diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of vinylidene diacetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the vinylidene and acetate groups. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the acetate groups are oxidized to form acetic acid, while in substitution reactions, the vinylidene group undergoes nucleophilic attack to form substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Vinylidene diacetate can be compared with other similar compounds, such as vinylidene fluoride and vinylidene chloride. While all these compounds contain the vinylidene group, they differ in their chemical properties and reactivity. For example:
Vinylidene Fluoride: Known for its excellent chemical stability and resistance to acids, alkalis, and organic solvents. It is widely used in the production of fluoropolymers.
Vinylidene Chloride: More reactive than this compound and is commonly used in the production of polyvinylidene chloride (PVDC) for food packaging and other applications.
This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
7283-44-5 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
1-acetyloxyethenyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)9-6(3)10-5(2)8/h3H2,1-2H3 |
InChI-Schlüssel |
JNBLCHLVUYMNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


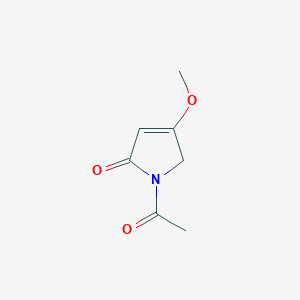
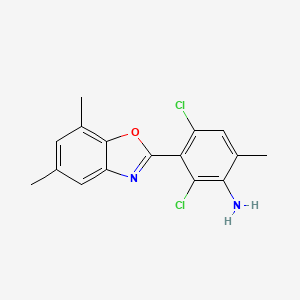
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
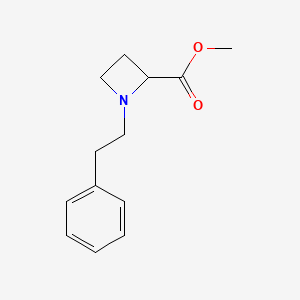
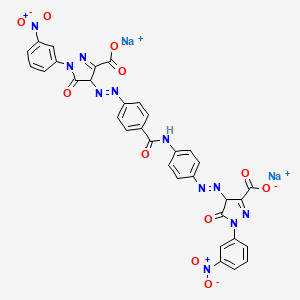

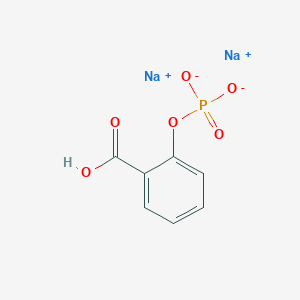
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)


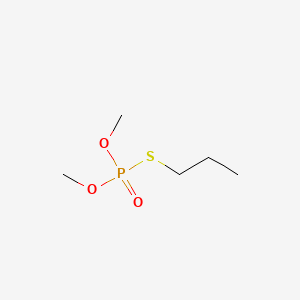
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

